Cas no 830-13-7 (Cyclododecanone)

Cyclododecanone structure
Cyclododecanone structure
상품 이름:Cyclododecanone
CAS 번호:830-13-7
MF:C12H22O
메가와트:182.302484035492
MDL:MFCD00003722
CID:83117
PubChem ID:13246

Cyclododecanone 화학적 및 물리적 성질

이름 및 식별자

    • Cyclododecanone
    • Cyclododecanone (CDON)
    • NSC 77116
    • SXVPOSFURRDKBO-UHFFFAOYSA-N
    • cyclododecan-1-one
    • WL053118A9
    • Cyclododecanone, 99+%
    • DSSTox_CID_7322
    • DSSTox_RID_78407
    • DSSTox_GSID_27322
    • cyclododecanon
    • NSC77116
    • CDON
    • Cyclododecanone, >=99%
    • KSC448S4J
    • Tox21_303048
    • Tox21_201557
    • 6022AF
    • SBB060076
    • BBL019121
    • STK301634
    • RT
    • SY050015
    • CYCLODODECANONE [HSDB]
    • F0001-2129
    • D97449
    • MFCD00003722
    • AKOS000118913
    • AS-10382
    • SCHEMBL190509
    • EN300-19193
    • EINECS 212-595-6
    • NCGC00256984-01
    • DTXSID3027322
    • NCGC00163980-02
    • 830-13-7
    • NCGC00259106-01
    • Z104473098
    • NCGC00163980-01
    • W-109097
    • DTXCID707322
    • FT-0624164
    • NS00005390
    • HSDB 5762
    • CHEMBL1883853
    • CS-W017092
    • InChI=1/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H
    • UNII-WL053118A9
    • Q1147500
    • EC 212-595-6
    • 1-CYCLODODECANONE
    • NSC-77116
    • CHEBI:177614
    • CAS-830-13-7
    • DB-056676
    • MDL: MFCD00003722
    • 인치: 1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2
    • InChIKey: SXVPOSFURRDKBO-UHFFFAOYSA-N
    • 미소: O=C1CCCCCCCCCCC1
    • BRN: 508621

계산된 속성

  • 정밀분자량: 182.16700
  • 동위원소 질량: 182.167065321 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 126
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.1
  • 분자량: 182.30
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 4.2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.906 g/mL at 25 °C(lit.)
  • 융해점: 61.0 to 63.0 deg-C
  • 비등점: 113°C/13mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 244.4°f< br / >섭씨: 118°C< br / >
  • 굴절률: 1.4571 (estimate)
  • 용해도: 0.045g/l
  • PSA: 17.07000
  • LogP: 3.86020
  • 용해성: 미확정

Cyclododecanone 보안 정보

  • 기호: GHS09
  • 피해 선언: H411
  • 경고성 성명: P273
  • 위험물 운송번호:UN 3077 9/PG 3
  • WGK 독일:2
  • 위험 범주 코드: 51/53
  • 보안 지침: S60-S61
  • RTECS 번호:GU2301520
  • 위험물 표지: N
  • 위험 등급:9
  • 패키지 그룹:III
  • TSCA:Yes
  • 포장 등급:III
  • 위험 용어:R51/53

Cyclododecanone 세관 데이터

  • 세관 번호:2914299000
  • 세관 데이터:

    중국 세관 번호:

    2914299000

    개요:

    2914299000. 다른 산소기단을 함유한 기타 에폭시\에폭시나 테르펜은 없다.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    2914299000. 기타 산소기능이 없는 환탄기, 환생성 또는 환에테르생성케톤.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

Cyclododecanone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
C989955-5g
Cyclododecanone
830-13-7
5g
$ 64.00 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001854-100g
Cyclododecanone
830-13-7 99%
100g
¥668 2021-08-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CA844-25g
Cyclododecanone
830-13-7 99%
25g
112.0CNY 2021-08-12
Life Chemicals
F0001-2129-0.5g
Cyclododecanone
830-13-7 95%+
0.5g
$19.0 2023-09-07
TRC
C989955-25g
Cyclododecanone
830-13-7
25g
$ 92.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100844-100g
Cyclododecanone
830-13-7 99%
100g
¥772.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001854-5g
Cyclododecanone
830-13-7 99%
5g
¥29 2024-05-21
Enamine
EN300-19193-50.0g
cyclododecanone
830-13-7 95.0%
50.0g
$57.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100844-25g
Cyclododecanone
830-13-7 99%
25g
¥308.90 2023-09-04
Enamine
EN300-19193-0.5g
cyclododecanone
830-13-7 95.0%
0.5g
$19.0 2025-03-21

Cyclododecanone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Silica ,  Dichromic acid ;  > 5 min, rt
1.2 Solvents: Dichloromethane ;  10 - 15 min, rt
참조
Oxidative cleavage of oximes with silica-gel-supported chromic acid in nonaqueous media
Ali, Mohammed Hashmat; et al, Synthetic Communications, 2006, 36(12), 1761-1767

합성회로 2

반응 조건
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  3 h, rt
참조
Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes
Yang, Mingyang; et al, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

합성회로 3

반응 조건
1.1 Reagents: Ferric nitrate Solvents: Hexane
참조
A convenient oxidative dethioacetalization of 1,3-dithiolanes and 1,3-dithianes with iron(III) nitrate and montmorillonite K10 in hexane
Hirano, Masao; et al, Synthesis, 1997, (8), 858-860

합성회로 4

반응 조건
1.1 Reagents: Trimethylsilyl peroxide Catalysts: Dipyridinium dichromate Solvents: Dichloromethane
참조
Chromium(VI) or ruthenium(II) complex catalysis in oxidation of alcohols to aldehydes and ketones by means of bis(trimethylsilyl) peroxide
Kanemoto, Shigekazu; et al, Bulletin of the Chemical Society of Japan, 1988, 61(10), 3607-12

합성회로 5

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide ,  Iron(III) acetylacetonate Solvents: Ethyl acetate ,  Water ;  2.8 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide
Kirihara, Masayuki; et al, Tetrahedron Letters, 2013, 54(40), 5477-5480

합성회로 6

반응 조건
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ;  24 h, 0 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water
참조
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide
Moriyama, Katsuhiko; et al, Organic Letters, 2014, 16(14), 3812-3815

합성회로 7

반응 조건
참조
Reductive dehydrogenation of α-halo carbonyl compounds using sodium hydrogen telluride
Yamashita, Masakazu; et al, Science and Engineering Review of Doshisha University, 1984, 25(2), 117-23

합성회로 8

반응 조건
1.1 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone Solvents: Methanol ;  23 °C
1.2 Reagents: Oxalic acid Solvents: Water ;  1 h, pH 4
참조
5-tert-Butyl-2-hydroxy-1,4-benzoquinone
Yamamoto, Kana, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

합성회로 9

반응 조건
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
참조
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2007, 69, 1-346

합성회로 10

반응 조건
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ;  30 min, 0 °C; 24 h, 30 °C
1.2 Reagents: Sodium sulfite Solvents: Water
참조
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide
Moriyama, Katsuhiko; et al, Organic Letters, 2014, 16(14), 3812-3815

합성회로 11

반응 조건
1.1 Reagents: Boron trifluoride etherate ,  Lithium iodide
참조
Reductive dehalogenation of polyhalo ketones with low-valent metals and related reducing agents
Noyori, Ryoji; et al, Organic Reactions (Hoboken, 1983, 29,

합성회로 12

반응 조건
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
참조
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

합성회로 13

반응 조건
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
참조
Considered as synthetic methods and reactions. 183. Efficient and mild oxidation of ketoximes to their parent ketones with dimethyldioxirane
Olah, George A.; et al, Synlett, 1993, (6), 427-9

합성회로 14

반응 조건
1.1 Reagents: Sodium iodide
참조
Synthetic methods and reactions. 85. Reduction of α-halo ketones with sodium iodide/chlorotrimethylsilane
Olah, George A.; et al, Journal of Organic Chemistry, 1980, 45(17), 3531-2

합성회로 15

반응 조건
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate ,  Water ;  5.0 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
참조
Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide
Kirihara, Masayuki; et al, Tetrahedron, 2012, 68(5), 1515-1520

합성회로 16

반응 조건
1.1 Reagents: Chromium chloride (CrCl3) ,  Lithium aluminum hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
참조
Addition of organochromium reagents to carbonyl compounds
Takai, Kazuhiko, Organic Reactions (Hoboken, 2004, 64,

합성회로 17

반응 조건
1.1 Reagents: Chromium chloride (CrCl3) ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt
참조
Lithium aluminum Hydride-Chromium(III) chloride
Gillespy, Timothy A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성회로 18

반응 조건
1.1 Reagents: Nitrobenzaldehyde (polymer-supported derivative) Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Polymer supported nitrobenzaldehyde: efficient, highly selective catalytic, deprotection of oxathioacetals
Ravindranathan, T.; et al, Tetrahedron Letters, 1994, 35(47), 8835-8

합성회로 19

반응 조건
1.1 Reagents: Oxalic acid ,  3,5-Di-tert-butyl-1,2-benzoquinone Solvents: Methanol ,  Tetrahydrofuran ,  Water
참조
Oxidation of primary amines to ketones
Corey, Elias J.; et al, Journal of the American Chemical Society, 1969, 91(6), 1429-32

합성회로 20

반응 조건
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile ,  Water ;  1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism
Moriyama, Katsuhiko; et al, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

합성회로 21

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Acetonitrile ,  Trichloroacetonitrile ;  30 min, 0 °C; 24 h, rt
참조
CCl3CN: A crucial promoter of mCPBA-mediated direct ether oxidation
Kamijo, Shin; et al, Organic Letters, 2010, 12(18), 4195-4197

합성회로 22

반응 조건
1.1 Reagents: Nitrogen dioxide Solvents: Carbon tetrachloride
참조
Oxidation of ethers by nitrogen dioxide in the presence of silica gel
Nishiguchi, Takeshi; et al, Journal of the Chemical Society, 1990, (22), 1607-8

합성회로 23

반응 조건
1.1 Catalysts: NADPH ,  Reductase Solvents: Dimethyl sulfoxide ,  Water ;  60 min, pH 7, 30 °C
참조
Purification and characterization of an enone reductase from Sporidiobolus salmonicolor TPU 2001 reacting with large monocyclic enones
Yamamoto, Kazunori ; et al, ChemCatChem, 2017, 9(19), 3697-3704

합성회로 24

반응 조건
1.1 Reagents: Selenium dioxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7, rt
참조
An efficient protocol for the oxidative hydrolysis of ketone SAMP hydrazones employing SeO2 and H2O2 under buffered (pH 7) conditions
Smith, Amos B. III; et al, Synlett, 2009, (19), 3131-3134

합성회로 25

반응 조건
1.1 Catalysts: Zinc oxide (ZnO) ,  Copper oxide (CuO) ;  245 - 255 °C
참조
Producing cyclododecanone from cyclododecanol by continuous dehydrogenation in liquid-solid-phase fixed-bed
Teng, Hanqiang, Huagong Shikan, 2002, 16(8), 41-44

합성회로 26

반응 조건
1.1 Reagents: Water Catalysts: Amberlyst 15 Solvents: Acetone ,  Water
참조
Amberlyst 15, a superior, mild, and selective catalyst for carbonyl regeneration from nitrogeneous derivatives
Ballini, Roberto; et al, Journal of the Chemical Society, 1988, (9), 2563-5

합성회로 27

반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Diethyl ether ,  Hexane
참조
One-pot conversion of olefins to carbonyl compounds by hydroboration/NMO-TRAP oxidation
Yates, Matthew H., Tetrahedron Letters, 1997, 38(16), 2813-2816

합성회로 28

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane
참조
A simple and convenient method for the cleavage of dithio acetals to the corresponding carbonyl compounds
Cossy, J., Synthesis, 1987, (12), 1113-15

합성회로 29

반응 조건
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
참조
Acetal-induced cleavage of carbon-carbon bond of MEM ethers (E)-4-alkyl-1-trimethylsilyl-1-alken-4-ols providing ketones
Horiuchi, Yoshihiro; et al, Tetrahedron Letters, 1994, 35(43), 7977-80

합성회로 30

반응 조건
1.1 Catalysts: Iodine Solvents: Acetone ;  5 min, 56 °C
참조
Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone
Sun, Jianwei; et al, Journal of Organic Chemistry, 2004, 69(25), 8932-8934

합성회로 31

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
참조
Isomerization of trans-1,2-epoxy-cis,trans-5,9-cyclododecadiene, trans-1,2-epoxy-trans,trans-5,9-cyclododecadiene, and trans-epoxycyclododecane to the corresponding ketones under the action of lithium and magnesium bromides and iodides
Zakharkin, L. I.; et al, Zhurnal Organicheskoi Khimii, 1990, 26(7), 1497-500

합성회로 32

반응 조건
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Acetone
참조
Palladium(II)-catalyzed acetal/ketal hydrolysis/exchange reactions
Lipshutz, Bruce H.; et al, Tetrahedron Letters, 1985, 26(6), 705-8

Cyclododecanone Raw materials

Cyclododecanone Preparation Products

Cyclododecanone 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:830-13-7)Cyclododecanone
A947719
순결:99%
재다:500g
가격 ($):166.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:830-13-7)Cyclododecanone
2471875
순결:98%
재다:Company Customization
가격 ($):문의